![molecular formula C14H7F4NO B12063763 6-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12063763.png)
6-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
6-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluoro group at the 6th position, a trifluoromethoxy group at the 3’ position, and a carbonitrile group at the 3rd position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Functional Groups: The fluoro and trifluoromethoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinating and trifluoromethoxylating reagents.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanating reagent.
Industrial Production Methods
Industrial production of 6-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents, cyanating agents, and trifluoromethoxylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
6-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological processes and as a probe in biochemical assays.
Industry: It is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group.
6-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile: This compound has the carbonitrile group at the 4th position instead of the 3rd position.
Uniqueness
6-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Biological Activity
6-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile (CAS No. 1261593-39-8) is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms in organic compounds is known to enhance their pharmacological properties, including metabolic stability and bioactivity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships.
Structure and Properties
The molecular formula of this compound is C14H8F4N, with a molecular weight of 284.21 g/mol. The presence of fluorine atoms significantly influences the compound's lipophilicity and its interaction with biological targets.
Fluorinated compounds often exhibit unique mechanisms of action due to their electronic properties. In the case of this compound, studies suggest that the trifluoromethoxy group enhances binding affinity to target proteins by stabilizing interactions through hydrogen bonding and van der Waals forces.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound showed IC50 values in the low micromolar range, indicating potent activity against estrogen receptor-positive breast cancer cells.
- HepG2 Liver Cancer Cells : Similar efficacy was observed with IC50 values comparable to established chemotherapeutics like cisplatin.
These findings suggest that the compound may inhibit cell proliferation by inducing apoptosis or cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. Specific findings include:
Microorganism | Activity | IC50 (µM) |
---|---|---|
Staphylococcus aureus | Moderate | 15 |
Escherichia coli | Strong | 8 |
Candida albicans | Weak | 30 |
Structure-Activity Relationship (SAR)
The biological activity of fluorinated compounds often correlates with their structural modifications. In this case, the introduction of the trifluoromethoxy group at the para position significantly enhances the compound's potency compared to non-fluorinated analogs.
Case Studies
A series of analogs were synthesized to explore the SAR further:
- Analog A : Lacked fluorine substitution; exhibited reduced cytotoxicity (IC50 > 50 µM).
- Analog B : Contained a single fluorine atom; showed moderate activity (IC50 ~ 20 µM).
- Analog C : Retained the trifluoromethoxy group; demonstrated high potency (IC50 ~ 5 µM).
These comparisons highlight the critical role that fluorination plays in enhancing biological activity.
Properties
Molecular Formula |
C14H7F4NO |
---|---|
Molecular Weight |
281.20 g/mol |
IUPAC Name |
4-fluoro-3-[3-(trifluoromethoxy)phenyl]benzonitrile |
InChI |
InChI=1S/C14H7F4NO/c15-13-5-4-9(8-19)6-12(13)10-2-1-3-11(7-10)20-14(16,17)18/h1-7H |
InChI Key |
VTHQWUKLLDFTBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)C#N)F |
Origin of Product |
United States |
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